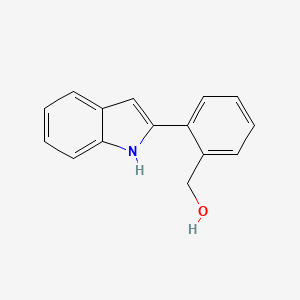

(2-(1H-indol-2-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

88207-35-6 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

[2-(1H-indol-2-yl)phenyl]methanol |

InChI |

InChI=1S/C15H13NO/c17-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)16-15/h1-9,16-17H,10H2 |

InChI Key |

YGAZTIQYTHIDSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3CO |

Origin of Product |

United States |

Foundational & Exploratory

(2-(1H-indol-2-yl)phenyl)methanol IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(1H-indol-2-yl)phenyl)methanol, a member of the 2-arylindole class of compounds. This class is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity, making it a promising scaffold for drug development.[1] This document details the compound's nomenclature, structure, synthesis, and known physicochemical properties, and explores the broader biological activities associated with its structural class.

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound

-

Synonyms: 2-(2-(Hydroxymethyl)phenyl)-1H-indole

-

Parent Compound: The core structure is a 2-arylindole, where a phenyl group is attached to the C2 position of the indole ring.

Chemical Structure:

The structure consists of an indole ring system linked at its 2-position to a phenyl ring. The phenyl ring is substituted at the ortho-position (position 2) with a hydroxymethyl (-CH₂OH) group.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, the properties can be predicted based on its structure and data from closely related analogs. The table below summarizes key computed properties and provides experimental data for a precursor molecule, highlighting the expected analytical characteristics.

| Property | Value for this compound (Predicted/Computed) | Value for --INVALID-LINK--methanone (Experimental Analog) |

| Molecular Formula | C₁₅H₁₃NO | C₂₁H₁₅NO |

| Molecular Weight | 223.27 g/mol | 297.35 g/mol |

| Melting Point | Not available | 110 °C[2] |

| IR (KBr, cm⁻¹) | Expected: ~3400 (O-H), ~3300 (N-H), ~1450 (C=C, aromatic) | 3313 (N-H), 1669 (C=O)[2] |

| ¹H NMR (CDCl₃, δ ppm) | Expected: Singlet for CH₂, multiplet for aromatic protons, broad singlet for NH | 6.4-7.7 (m, 13H, Aromatic), 10.9 (s, 1H, indole-NH)[2] |

| Mass Spec (m/z) | Expected: [M]+ at ~223 | 298.19 (M+H)⁺[3] |

Synthesis and Experimental Protocols

The most direct synthetic route to this compound is through the chemical reduction of its corresponding ketone precursor, (2-(1H-indol-2-yl)phenyl)methanone. This ketone can be synthesized via methods such as the Fischer indole synthesis.

The logical flow for the synthesis involves two main stages: the formation of the 2-arylindole core to create the ketone intermediate, followed by the reduction of the carbonyl group to the primary alcohol.

Caption: General two-stage synthesis workflow for this compound.

This protocol describes the reduction of (2-(1H-indol-2-yl)phenyl)methanone to the target alcohol.

Materials:

-

(2-(1H-indol-2-yl)phenyl)methanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve (2-(1H-indol-2-yl)phenyl)methanone (1.0 eq) in anhydrous methanol in a round-bottom flask at room temperature with stirring.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane (DCM) and water to the residue and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Biological Activity and Drug Development Context

While specific biological data for this compound is limited in publicly accessible literature, the 2-arylindole scaffold is a cornerstone in drug discovery.[1] Derivatives of this class have demonstrated a wide range of pharmacological activities.[4]

Established Activities of 2-Arylindole Derivatives:

-

Anticancer: Many 2-arylindoles act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division.[5]

-

Anti-inflammatory: The indole nucleus is present in classic NSAIDs like indomethacin.[6] Newer derivatives have shown potent anti-inflammatory effects, including selective COX-2 inhibition.[4][6]

-

Antimicrobial: Various substituted indoles exhibit significant antibacterial and antifungal properties.[1][7]

-

Antiviral and Antiprotozoal: The scaffold has been explored for activity against various viruses and parasites.[1]

The introduction of a hydroxymethylphenyl group at the C2 position, as in the title compound, provides a key functional group for further chemical modification, enabling the synthesis of diverse libraries for screening against various biological targets.

Given the known activities of related compounds, this compound could potentially be developed into inhibitors of pathways relevant to cancer and inflammation. For example, tubulin inhibitors lead to cell cycle arrest and apoptosis.

Caption: Potential mechanism of action for 2-arylindoles as anticancer agents.

Conclusion

This compound is a valuable chemical entity within the pharmacologically significant 2-arylindole class. Its synthesis is straightforward from its ketone precursor, and its structure provides a versatile platform for further derivatization. While direct biological data is scarce, the extensive research on related compounds suggests high potential for its derivatives in developing novel therapeutics, particularly in oncology and inflammatory diseases. This guide provides the foundational chemical knowledge and context necessary for researchers and drug development professionals to explore the potential of this and related molecules.

References

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]

CAS number for (2-(1H-indol-2-yl)phenyl)methanol

An In-depth Technical Guide on (2-(1H-indol-2-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific has not been publicly documented, suggesting it may be a novel compound. This guide provides a comprehensive overview based on established synthetic methodologies for analogous compounds and the known biological activities of the 2-phenylindole scaffold.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] The 2-phenylindole moiety, in particular, is a recognized "privileged structure" in drug discovery, known to interact with various biological targets.[4] Derivatives of 2-phenylindole have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] This technical guide focuses on the hypothetical compound this compound, providing a detailed exploration of its potential synthesis, physicochemical properties, and pharmacological profile based on the extensive research conducted on structurally related molecules.

Physicochemical Properties (Predicted)

While experimental data for this compound is unavailable, its physicochemical properties can be predicted based on its chemical structure. These predictions are valuable for understanding its potential behavior in biological systems and for the design of future studies.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like dichloromethane, ethanol, and DMSO.[5] |

| LogP (Octanol/Water) | Estimated to be in the range of 2.5 - 3.5 |

Proposed Synthetic Routes

The synthesis of this compound can be approached through several established methods for constructing the 2-arylindole core. Two plausible and versatile synthetic strategies are the Fischer indole synthesis and a palladium-catalyzed cross-coupling reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for preparing indoles from an arylhydrazine and a ketone or aldehyde.[6][7]

Experimental Protocol:

-

Synthesis of 2'-Aminoacetophenone: This starting material can be synthesized from 2-aminobenzonitrile via a Grignard reaction with methylmagnesium bromide, followed by acidic workup.

-

Diazotization and Reduction: The 2'-aminoacetophenone is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then reduced in situ with a reducing agent like tin(II) chloride to yield (2-acetylphenyl)hydrazine.

-

Condensation and Cyclization: The (2-acetylphenyl)hydrazine is condensed with a suitable ketone, in this case, a protected form of 2-hydroxyacetophenone (e.g., 2-(methoxymethoxy)acetophenone), in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid).[6] The reaction mixture is heated to induce cyclization and formation of the indole ring.

-

Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., acidic hydrolysis for a methoxymethyl ether) to yield the final product, this compound.

Caption: Proposed Fischer Indole Synthesis Workflow.

Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a modern and highly versatile approach to forming carbon-carbon bonds.[8][9][10][11]

Experimental Protocol:

-

Synthesis of 2-Bromoindole: Indole can be selectively brominated at the 2-position using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The indole nitrogen should be protected, for instance with a tosyl or Boc group, to direct the bromination and prevent side reactions.

-

Synthesis of (2-(Hydroxymethyl)phenyl)boronic Acid: This can be prepared from 2-bromobenzyl alcohol by protection of the alcohol, followed by lithium-halogen exchange and reaction with a trialkyl borate, and subsequent deprotection.

-

Suzuki-Miyaura Coupling: The protected 2-bromoindole is coupled with (2-(hydroxymethyl)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).[9][12][13]

-

Deprotection: The protecting group on the indole nitrogen is removed to afford the final product.

Caption: Proposed Suzuki Coupling Synthetic Workflow.

Potential Biological Activities and Signaling Pathways

The pharmacological profile of this compound can be inferred from the extensive research on 2-phenylindole derivatives. These compounds are known to exhibit a range of biological activities.[4][14]

| Biological Activity | Potential Mechanism of Action |

| Anticancer | Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[5] Induction of apoptosis through DNA intercalation and inhibition of topoisomerase enzymes.[5] Some indole derivatives have shown activity against drug-resistant cancer cells.[15][16][17] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines such as NO, IL-6, and TNF-α.[18][19][20][21][22] Potential inhibition of cyclooxygenase (COX) enzymes.[22] |

| Antimicrobial | 2-Phenylindole derivatives have shown activity against various bacterial strains.[5] |

| Antiviral | Some 2-phenylindoles have demonstrated antiviral activity, for instance, against the Hepatitis B virus (HBV) by inhibiting viral replication.[5] |

Potential Signaling Pathways in Cancer

Based on the known mechanisms of 2-phenylindole derivatives, this compound could potentially exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Potential Signaling Pathways Modulated by the Compound.

Logical Framework for Drug Development

The development of a novel compound like this compound into a therapeutic agent would follow a structured drug discovery and development pipeline.

Caption: Logical Drug Development Workflow.

Conclusion

While this compound remains a hypothetical compound in the absence of published data, its structural features strongly suggest a promising pharmacological profile. Drawing parallels with the well-established bioactivities of 2-phenylindoles, it is plausible that this molecule could exhibit potent anticancer, anti-inflammatory, and antimicrobial properties. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for its synthesis and future investigation. Further research into this and similar derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Biological and Pharmacological Potentials of Indole-based Het...: Ingenta Connect [ingentaconnect.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiproliferative Activity of 2,3-Disubstituted Indoles Toward Apoptosis-Resistant Cancers Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. tandfonline.com [tandfonline.com]

Unveiling the Biological Potential of (2-(1H-indol-2-yl)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, (2-(1H-indol-2-yl)phenyl)methanol and its analogs represent a class of compounds with significant therapeutic promise. This technical guide provides a comprehensive overview of the biological activities of these molecules, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, and compounds structurally related to this compound are no exception. Their mechanisms of action are diverse, often involving the modulation of critical cellular signaling pathways implicated in cancer progression.

A significant body of research points to the ability of 2-arylindoles to inhibit cell proliferation and induce apoptosis in various cancer cell lines. While specific cytotoxic data for this compound is not extensively reported in publicly available literature, studies on closely related 2-phenylindole derivatives provide valuable insights into its potential efficacy. For instance, certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have demonstrated anti-hepatitis C virus activity, with EC50 values in the micromolar range.[1] One particular derivative exhibited an EC50 of 12.4 µM against genotype 1b and 8.7 µM against genotype 2a replicons, with a cell cytotoxicity (CC50) of 109.9 µM.[1] Another study on (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives, which share structural similarities, reported significant cytotoxic activity against MDA-MB-231 and 4T1 breast cancer cells with IC50 values of 3.26 ± 0.24 μM and 5.96 ± 0.67 μM, respectively.[2]

The anticancer effects of many indole compounds are attributed to their interaction with key signaling pathways. One of the most critical pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation, immunity, and cancer. The inhibition of NF-κB is a key mechanism by which some indole derivatives exert their anti-inflammatory and anticancer effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The indole scaffold is also a privileged structure in the development of new antimicrobial agents. Derivatives of indole have shown activity against a broad spectrum of bacteria and fungi.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

Materials:

-

Petri dishes with a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Bacterial or fungal strains of interest

-

Sterile cork borer or pipette tips

-

This compound or its derivatives dissolved in a suitable solvent

-

Positive control (a known antibiotic or antifungal agent)

-

Negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.

-

Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plate.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Indole derivatives have been extensively investigated for their anti-inflammatory properties.

The anti-inflammatory effects of indole compounds are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. As mentioned earlier, the NF-κB pathway is a critical target. Inhibition of this pathway leads to the downregulation of various pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). While specific IC50 values for this compound in anti-inflammatory assays are not widely documented, a study on the methanol extract of Peperomia dindygulensis, which contains various phytochemicals, demonstrated inhibition of nitric oxide (NO) production and the expression of iNOS, COX-2, and TNF-α in LPS-induced macrophages.[5]

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitric oxide (NO) production, an indicator of inflammation, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound or its derivatives

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Logical Relationships

The biological activities of indole derivatives are underpinned by their interactions with complex cellular signaling networks. Visualizing these pathways can aid in understanding their mechanisms of action and in designing more potent and selective therapeutic agents.

NF-κB Signaling Pathway Inhibition

A key mechanism for the anticancer and anti-inflammatory effects of many indole derivatives is the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

General Experimental Workflow for Biological Activity Screening

The process of evaluating the biological activity of a novel compound like this compound typically follows a standardized workflow.

Caption: General workflow for evaluating the biological activity of a novel compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following tables summarize representative data for structurally related indole derivatives to provide a comparative context for its potential biological activities.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound Class | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | Huh7/Rep-Feo1b (HCV gt 1b) | Replicon Reporter | 12.4 | [1] |

| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | Huh7.5-FGR-JC1-Rluc2A (HCV gt 2a) | Replicon Reporter | 8.7 | [1] |

| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one | MDA-MB-231 (Breast) | Cytotoxicity | 3.26 ± 0.24 | [2] |

| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one | 4T1 (Breast) | Cytotoxicity | 5.96 ± 0.67 | [2] |

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Microorganism | Assay | MIC (mg/mL) | Reference |

| 3-(2-isocyanobenzyl)-1H-indole derivative | Pseudomonas aeruginosa | Biofilm Inhibition | 0.025 (70% inhibition) | [3] |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Various Bacteria | Microdilution | 0.004 - 0.03 | [4] |

Table 3: Anti-inflammatory Activity of a Plant Extract Containing Phytochemicals

| Source | Assay | Effect | Reference |

| Peperomia dindygulensis methanol extract | Nitric Oxide Production (LPS-induced macrophages) | Inhibition | [5] |

| Peperomia dindygulensis methanol extract | iNOS, COX-2, TNF-α Expression (LPS-induced macrophages) | Inhibition | [5] |

Conclusion

This compound and its derivatives belong to a promising class of indole compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. While further research is needed to fully elucidate the specific biological profile of this compound, the data from structurally related compounds, coupled with the established importance of the indole scaffold in medicinal chemistry, strongly suggest its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate this and other novel indole derivatives in the quest for new and effective therapeutic agents.

References

- 1. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 5. Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of (2-(1H-indol-2-yl)phenyl)methanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the diverse class of indole derivatives, 2-phenylindoles have garnered significant attention for their potent and varied pharmacological effects. This technical guide focuses on the potential applications of a specific, yet underexplored, member of this family: (2-(1H-indol-2-yl)phenyl)methanol. While direct research on this compound is limited, this document extrapolates from the rich chemistry and pharmacology of the 2-phenylindole class to provide a comprehensive overview of its synthetic accessibility, potential biological activities, and promising avenues for future drug discovery and development.

Synthesis of the 2-Phenylindole Scaffold

The construction of the 2-phenylindole core is most prominently achieved through the Fischer indole synthesis . This versatile and time-honored reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable ketone or aldehyde.[1][2][3]

A plausible synthetic pathway to obtain this compound would likely involve the Fischer indole synthesis utilizing 2-aminoacetophenone as the carbonyl component, followed by modification of a functional group on the phenyl ring. A logical precursor would be 2-(1H-indol-2-yl)benzaldehyde, which could then be reduced to the target alcohol.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindoles (General)

The following is a generalized protocol for the Fischer indole synthesis, which can be adapted for the synthesis of various 2-phenylindole derivatives.

Materials:

-

Substituted phenylhydrazine hydrochloride

-

Appropriate acetophenone derivative

-

Glacial acetic acid or other suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride)[1][2]

-

Ethanol or other suitable solvent

Procedure:

-

A mixture of the substituted phenylhydrazine hydrochloride (1 equivalent) and the acetophenone derivative (1-1.2 equivalents) is suspended in a suitable solvent such as ethanol or glacial acetic acid.

-

The mixture is heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the desired 2-phenylindole derivative.

To synthesize this compound specifically, one could envision a multi-step process starting with the Fischer indole synthesis to create a precursor like 2-(1H-indol-2-yl)benzoic acid or its corresponding aldehyde. The final step would involve the reduction of the carbonyl group to the desired hydroxymethyl functionality.

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications

Based on the extensive research into 2-phenylindole derivatives, this compound is predicted to exhibit a range of valuable biological activities. The ortho-hydroxymethyl group on the phenyl ring could influence the compound's solubility, metabolic stability, and interaction with biological targets, potentially leading to a unique pharmacological profile.

Anticancer Activity

A significant body of evidence points to the potent anticancer properties of 2-phenylindoles.[4][5] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, lung, and colon.[4] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, and the modulation of key signaling pathways.[5]

The introduction of a hydroxymethyl group could potentially enhance the anticancer activity or modulate the selectivity of the parent 2-phenylindole scaffold.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 2-Phenylindole Derivatives | Murine Melanoma (B16F10) | Varies (µM range) | [4] |

| 2-Phenylindole Derivatives | Human Lung Cancer (A549) | Varies (µM range) | [4] |

| 2-Phenylindole Derivatives | Human Breast Cancer (MDA-MB-231) | Varies (µM range) | [4] |

| Glycosylated 2-Phenylindoles | Human Breast Cancer (MCF-7) | Varies (µM range) | [6] |

| Pyrazolinyl-Indole Derivatives | Various NCI-60 cell lines | Varies (µM range) | [7][8] |

Table 1: Representative Anticancer Activities of 2-Phenylindole Derivatives.

Caption: Hypothesized anticancer signaling pathways for the target compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several 2-phenylindole derivatives have been investigated as potential anti-inflammatory agents.[9] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory response.[9] The structural similarity of some 2-phenylindoles to the non-steroidal anti-inflammatory drug (NSAID) indomethacin has driven research in this area.[9] The hydroxymethyl group in the target molecule could potentially influence its binding to COX enzymes or other inflammatory targets.

| Compound Class | In-vivo/In-vitro Model | Observed Effect | Reference |

| 3-Methyl-2-phenyl-1-substituted-indoles | Carrageenan-induced paw edema (rat) | Reduction in inflammation | [9] |

| 3-Methyl-2-phenyl-1-substituted-indoles | COX-1/COX-2 inhibition assays | Selective inhibition | [9] |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine | LPS-induced inflammation in macrophages | Reduction of pro-inflammatory markers | [10] |

Table 2: Anti-inflammatory Activities of Indole Derivatives.

Antimicrobial and Antioxidant Potential

The indole nucleus is also a feature of compounds with notable antimicrobial and antioxidant properties.[11] Studies on various 2-phenylindole derivatives have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[11] Furthermore, the antioxidant activity, often evaluated through radical scavenging assays, highlights another potential therapeutic application.[11] The electronic properties of substituents on the phenyl ring have been shown to influence these activities, suggesting that the hydroxymethyl group of the target compound could play a significant role.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the extensive literature on the 2-phenylindole class of compounds, it is highly probable that this molecule possesses significant biological activity. Future research should focus on the following key areas:

-

Development of a specific and efficient synthetic route to produce this compound in sufficient quantities for biological evaluation.

-

Comprehensive in vitro screening to assess its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. This should include a broad panel of cancer cell lines and microbial strains.

-

Quantitative structure-activity relationship (SAR) studies of a series of ortho-substituted 2-phenylindoles, including the hydroxymethyl derivative, to understand the impact of this functional group on biological activity.

-

Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Caption: Logical relationship of the core concepts discussed in this guide.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

The Discovery and History of Indolylmethanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolylmethanol compounds, most notably indole-3-carbinol (I3C), have emerged from the realm of nutritional science into the forefront of pharmacognosy and drug development. Initially identified as a byproduct of glucosinolate breakdown in cruciferous vegetables, I3C and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of indolylmethanol compounds. It offers a comprehensive overview of their synthesis, biological mechanisms of action, and the experimental methodologies used to elucidate their effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of their complex interactions.

A Historical Perspective: From Cruciferous Vegetables to Cancer Chemoprevention

The journey of indolylmethanol compounds began with the observation of the health benefits associated with the consumption of cruciferous vegetables like broccoli, cabbage, and Brussels sprouts.[1] These vegetables have been a part of traditional diets for centuries, valued for their protective effects.[1] Scientific inquiry into the specific compounds responsible for these benefits gained momentum in the mid-20th century.

A pivotal moment in the history of indolylmethanol research was the groundbreaking work of Dr. Lee W. Wattenberg and his colleagues in the 1970s.[2][3][4] Their research was among the first to systematically investigate the cancer chemopreventive properties of naturally occurring compounds in the diet. In a landmark 1975 study, Wattenberg's team demonstrated that indole-3-carbinol could inhibit carcinogen-induced mammary tumors in rodents, laying the foundation for decades of research into the anti-cancer potential of this class of compounds.[2][3][4][5]

Subsequent research elucidated that indole-3-carbinol is not present as such in intact vegetables. Instead, it is formed from its precursor, glucobrassicin, a type of glucosinolate.[6] The enzymatic action of myrosinase, which is released when the plant cells are damaged (e.g., by chewing or chopping), hydrolyzes glucobrassicin to form the unstable intermediate, 3-indolylmethylisothiocyanate, which then rapidly converts to indole-3-carbinol.[6]

In the acidic environment of the stomach, indole-3-carbinol undergoes further condensation to form a variety of biologically active oligomeric products, the most studied of which is 3,3'-diindolylmethane (DIM).[7][8] Much of the in vivo activity attributed to I3C is now understood to be mediated, at least in part, by DIM and other condensation products.

Synthesis and Extraction of Indole-3-Carbinol

Chemical Synthesis

Several methods for the chemical synthesis of indole-3-carbinol have been developed, primarily starting from indole-3-carboxaldehyde. A common and efficient method involves the reduction of indole-3-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride.[9][10][11]

Table 1: Comparison of Selected Indole-3-Carbinol Synthesis Methods

| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield | Reference |

| Indole-3-carboxaldehyde | Potassium Borohydride | Toluene/Water | - | 69.0% | [11] |

| Indole-3-carboxaldehyde | Potassium Borohydride | 99% Ethanol | 3 hours | - | [10] |

| Indole-3-carboxaldehyde | Sodium Borohydride | Alcoholic medium with glycols | - | High Purity (98.9-99.5%) | [9] |

Extraction from Natural Sources

Indole-3-carbinol can be extracted from cruciferous vegetables, though the yields are typically lower than chemical synthesis and can vary depending on the plant source and extraction method. The general process involves the hydrolysis of glucobrassicin to I3C, followed by extraction with an organic solvent.

Biological Activity and Mechanisms of Action

Indole-3-carbinol and its derivatives exert their biological effects through a multitude of signaling pathways. Their pleiotropic nature makes them a subject of intense research for the prevention and treatment of various chronic diseases, particularly cancer.

Anti-Cancer Effects

The anti-cancer properties of I3C are the most extensively studied. It has been shown to inhibit the proliferation of a wide range of cancer cell lines.

Table 2: IC50 Values of Indole-3-Carbinol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 150 | [12] |

| DU145 | Prostate Cancer | 160 | [12] |

| PC3 | Prostate Cancer | 285 | [12] |

| MCF-7 | Breast Cancer (ER+) | ~55 | [12] |

| MDA-MB-231 | Breast Cancer (ER-) | ~10 | [12] |

| HepG2 | Hepatocellular Carcinoma | ~5 | [12] |

| HCT-8 | Colon Cancer | ~10 | [12] |

| HeLa | Cervical Cancer | ~10 | [12] |

| H1299 | Lung Cancer | ~400 (for proliferation inhibition) | [13] |

The mechanisms underlying the anti-cancer effects of I3C are multifaceted and include:

-

Induction of Apoptosis: I3C and DIM can induce programmed cell death in cancer cells by modulating the expression of key apoptosis-regulating proteins. This includes the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5][13] This leads to the activation of the caspase cascade, ultimately resulting in cell death.[4][5]

-

Cell Cycle Arrest: I3C can arrest the cell cycle at the G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[14] This is achieved by modulating the levels and activity of cyclin-dependent kinases (CDKs) and their inhibitors.[14]

-

Modulation of Estrogen Metabolism: I3C influences the metabolism of estrogens, shifting the balance from the more carcinogenic 16α-hydroxyestrone to the less estrogenic 2-hydroxyestrone.[9][15][16] This is a key mechanism for its potential protective effect against hormone-dependent cancers like breast cancer.

Induction of Detoxification Enzymes

I3C is a potent inducer of cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[8][11][17][18][19] These enzymes are involved in the metabolism of a wide range of xenobiotics, including carcinogens. By enhancing the activity of these enzymes, I3C can promote the detoxification and elimination of harmful substances.

Table 3: Induction of Cytochrome P450 Enzymes by Indole-3-Carbinol

| Enzyme | System | Fold Induction | Reference |

| CYP1A2 | Human (in vivo) | Mean 4.1-fold increase | [14][16] |

| CYP1A1 | Rat Colon | ~10-fold increase at 16h | [11] |

| CYP1A1 | Human Hepatocytes (in vitro) | 44 to 93-fold (by TCDD, a potent inducer for comparison) | [1] |

| UBE2L3 (via AhR) | Human Cells (in vitro) | 3 to 4.1-fold increase | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in indolylmethanol research.

Synthesis of Indole-3-Carbinol via Reduction of Indole-3-Carboxaldehyde

Materials:

-

Indole-3-carboxaldehyde

-

Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)

-

Ethanol (99%)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for vacuum concentration (e.g., rotary evaporator)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Accurately weigh 0.2 mol of indole-3-carboxaldehyde and place it in a round-bottom flask.[10]

-

Add 200 mL of 99% ethanol to the flask and stir at room temperature until the indole-3-carboxaldehyde is dissolved.[10]

-

Carefully add 0.2 mol of potassium borohydride to the solution in portions while stirring. The reaction is exothermic, so control the rate of addition to maintain a gentle reaction.[10]

-

Continue stirring the reaction mixture at room temperature for 3 hours.[10]

-

After the reaction is complete, concentrate the mixture under reduced pressure (e.g., using a rotary evaporator at -0.8 MPa) to remove the ethanol.[10]

-

Add 500 mL of water to the concentrated residue. A solid precipitate of crude indole-3-carbinol will form.[10]

-

Collect the crude product by vacuum filtration and wash it with water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

MTT Assay for Cell Viability

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Indole-3-carbinol (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[12]

-

Prepare serial dilutions of indole-3-carbinol in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of I3C to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve I3C) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

Western Blot for Apoptosis-Related Proteins

Materials:

-

Cells treated with indole-3-carbinol

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treating cells with I3C for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[12]

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow in indolylmethanol research.

Caption: Apoptosis signaling pathway induced by Indole-3-Carbinol.

Caption: Modulation of estrogen metabolism by Indole-3-Carbinol.

Caption: Experimental workflow for an MTT cell viability assay.

Conclusion and Future Directions

The discovery and subsequent investigation of indolylmethanol compounds represent a significant advancement in the field of nutritional science and cancer chemoprevention. From the initial observations of the health benefits of cruciferous vegetables to the detailed elucidation of the molecular mechanisms of action of indole-3-carbinol and its derivatives, the journey of these compounds has been one of continuous scientific discovery. The ability of I3C to modulate multiple signaling pathways, including those involved in apoptosis, cell cycle regulation, and hormone metabolism, underscores its potential as a therapeutic and preventive agent.

Future research should continue to explore the full therapeutic potential of indolylmethanol compounds, not only in cancer but also in other chronic diseases characterized by inflammation and oxidative stress. The development of novel synthetic derivatives with improved bioavailability and efficacy is a promising avenue for drug development. Furthermore, well-designed clinical trials are essential to translate the wealth of preclinical findings into tangible benefits for human health. The in-depth technical information provided in this guide serves as a valuable resource for researchers and scientists dedicated to advancing our understanding and application of these remarkable natural compounds.

References

- 1. Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes and HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. dot | Graphviz [graphviz.org]

- 4. Research on cruciferous vegetables, indole-3-carbinol, and cancer prevention: A tribute to Lee W. Wattenberg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 8. The effect of indole-3-carbinol on the expression of CYP1A1, CYP1B1 and AhR genes and proliferation of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 10. CN102766082A - Novel method for synthesizing indole-3-carbinol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. Indole-3-Carbinol, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A phase I study of indole-3-carbinol in women: tolerability and effects [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Phase I Study of Indole-3-Carbinol in Women: Tolerability and Effects | Cancer Epidemiology, Biomarkers & Prevention | American Association for Cancer Research [aacrjournals.org]

- 17. Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Indole-3-carbinol modulation of hepatic monooxygenases CYP1A1, CYP1A2 and FMO1 in guinea pig, mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (1H-indol-2-yl)methanol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data

This section summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-indol-2-yl)methanol. The data is presented in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for (1H-indol-2-yl)methanol are presented below.

Table 1: ¹H NMR Spectroscopic Data for (1H-indol-2-yl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.57 | br. s. | - | N-H |

| 7.20 | d | 8.0 | Ar-H |

| 7.03 | t | 8.0 | Ar-H |

| 6.65 | d | 8.0 | Ar-H |

| 6.40 | d | 4.0 | Ar-H |

| 4.84 | d | 4.0 | -CH₂- |

| 3.97 | s | - | O-H |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for (1H-indol-2-yl)methanol

| Chemical Shift (δ) ppm | Assignment |

| 138.0 | C |

| 136.2 | C |

| 128.6 | C |

| 121.5 | CH |

| 120.3 | CH |

| 119.9 | CH |

| 110.8 | CH |

| 101.4 | CH |

| 57.9 | CH₂ |

Solvent and frequency not specified in the available data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (1H-indol-2-yl)methanol shows characteristic absorption bands corresponding to the O-H, N-H, C-H, and C=C bonds. While a specific spectrum with peak values is not available, commercial suppliers confirm that the infrared spectrum of their product conforms to the expected structure[2]. A general representation of the expected IR absorbances is provided below.

Table 3: General IR Absorption Data for (1H-indol-2-yl)methanol

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (alcohol) |

| ~3300 | N-H stretch (indole) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of (1H-indol-2-yl)methanol is 147.17 g/mol [3]. A GC-MS analysis of this compound is available, indicating its amenability to this analytical technique[3].

Table 4: Mass Spectrometry Data for (1H-indol-2-yl)methanol

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol [3] |

Experimental Protocols

This section outlines a general procedure for the synthesis of (1H-indol-2-yl)methanol, which is a valuable precursor for various indole derivatives[4].

Synthesis of (1H-indol-2-yl)methanol via Reduction of Indole-2-carboxylate

A common and effective method for the synthesis of (1H-indol-2-yl)methanol is the reduction of an indole-2-carboxylate ester, such as ethyl indole-2-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[1].

Experimental Procedure:

-

In a two-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.

-

A solution of the corresponding indole-2-carboxylate ester (1 equivalent) in anhydrous THF is added dropwise to the cooled suspension of LiAlH₄.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled back to 0 °C and cautiously quenched by the sequential addition of water, a 20% aqueous solution of potassium hydroxide, and then again water.

-

The resulting mixture is stirred for 10 minutes and then filtered through a Büchner funnel.

-

The collected solids are washed with hot THF.

-

The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate solvent system (e.g., 5:1 v/v) to yield pure (1H-indol-2-yl)methanol as a solid[1].

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (1H-indol-2-yl)methanol.

References

solubility and stability of (2-(1H-indol-2-yl)phenyl)methanol in common solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-indol-2-yl)phenyl)methanol is a heterocyclic compound featuring an indole nucleus linked to a phenylmethanol group. The indole moiety is a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals, recognized for its ability to interact with various biological targets.[1][2] The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life. This document provides a technical overview of the predicted solubility of this compound in common laboratory solvents and outlines a comprehensive strategy for evaluating its chemical stability under stress conditions.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular weight. The indole nucleus in this compound contributes to its hydrophobic character, while the hydroxyl and the N-H group of the indole ring can participate in hydrogen bonding. Based on the known solubility of indole and related derivatives, a predicted solubility profile in common solvents at ambient temperature is presented in Table 1.[3][4][5] Indole itself is sparingly soluble in water but shows good solubility in organic solvents.[3]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility Category | Rationale |

| Water | Polar Protic | Sparingly Soluble | The large hydrophobic surface area of the indole and phenyl rings limits aqueous solubility. |

| Methanol | Polar Protic | Soluble | The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interaction with the polar solvent. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to solubilize the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | The ester functionality and moderate polarity can accommodate the compound's structure. |

| Dichloromethane (DCM) | Nonpolar | Soluble | The nonpolar nature of DCM is well-suited for the hydrophobic regions of the molecule. |

| Hexane | Nonpolar | Poorly Soluble | The polarity from the hydroxyl and indole N-H groups is likely too high for significant solubility in a nonpolar alkane. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]

3.1 Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (as listed in Table 1)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[7]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[7]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug candidate.[9][10] These studies expose the compound to conditions more severe than those used for accelerated stability testing.[9] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[11]

Table 2: Hypothetical Forced Degradation Study of this compound

| Stress Condition | Reagent/Parameters | Duration | Predicted Degradation (%) | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | 5 - 15% | Potential for reactions involving the indole ring or the benzylic alcohol. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 hours | < 5% | Indole ring is generally stable to base; the alcohol is also stable. |

| Oxidation | 3% H₂O₂ at room temp. | 12 hours | 10 - 20% | Oxidation of the indole ring or the benzylic alcohol. |

| Thermal | 80 °C (solid state) | 48 hours | < 5% | Expected to be relatively stable to dry heat. |

| Photostability | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | As per ICH Q1B | 5 - 10% | The indole nucleus is known to be susceptible to photolytic degradation.[9] |

Experimental Protocol for Forced Degradation Studies

A systematic approach is required to evaluate the stability of this compound under various stress conditions.[12][13]

5.1 Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.

5.2 General Procedure

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat the solution at 60 °C.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Heat the solution at 60 °C.

-

Oxidation: Add an appropriate volume of 30% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep the solution at room temperature.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80 °C. Also, subject a solution of the compound to the same temperature.

-

Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines.[9]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).

-

Neutralization: Neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Peak Purity and Identification: Use a PDA detector to assess peak purity. If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity.

Caption: Workflow for Solubility and Stability Studies.

Potential Biological Signaling Pathway

Indole-containing compounds are known to modulate various signaling pathways, including those involved in cancer and inflammation.[14][15] The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

Caption: Hypothetical Inhibition of the PI3K/Akt Pathway.

Conclusion

This technical guide provides a predictive overview of the solubility and a framework for assessing the stability of this compound. While the provided data is based on well-established principles and information from related structures, it is imperative that these properties are confirmed through rigorous experimental evaluation. The detailed protocols for solubility determination and forced degradation studies serve as a comprehensive starting point for researchers and drug development professionals to characterize this promising indole derivative. Understanding these fundamental physicochemical properties is a critical step in the journey of developing a new chemical entity into a safe and effective therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. pharmtech.com [pharmtech.com]

- 12. lubrizolcdmo.com [lubrizolcdmo.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. omicsonline.org [omicsonline.org]

Methodological & Application

Application Note: A Proposed Two-Step Synthesis of (2-(1H-indol-2-yl)phenyl)methanol

Abstract

This document outlines a detailed, two-step protocol for the synthesis of (2-(1H-indol-2-yl)phenyl)methanol, a novel indolyl alcohol with potential applications in medicinal chemistry and drug development. The proposed synthesis leverages the well-established Fischer indole synthesis to construct the core indole scaffold, followed by a selective reduction of a ketone intermediate. This protocol provides a practical and efficient pathway to this target molecule, starting from commercially available materials.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution at the 2-position of the indole ring with functionalized aryl groups can lead to compounds with diverse biological activities. This compound represents a target molecule of interest, combining the indole core with a benzylic alcohol moiety that can serve as a handle for further functionalization or act as a key pharmacophoric feature. This application note details a proposed synthetic route, providing experimental procedures, expected analytical data, and a clear workflow for its preparation in a laboratory setting.

Synthetic Strategy

The synthesis is designed as a two-step sequence:

-

Step 1: Fischer Indole Synthesis. The synthesis of the key intermediate, (2-(1H-indol-2-yl)phenyl)(phenyl)methanone (2), is achieved via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of commercially available 1-(2-benzoylphenyl)ethanone (1) and phenylhydrazine.

-

Step 2: Ketone Reduction. The carbonyl group of the intermediate ketone (2) is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄) in an alcoholic solvent to yield the final product, This compound (3).

Experimental Protocols

Step 1: Synthesis of (2-(1H-indol-2-yl)phenyl)(phenyl)methanone (2)

This procedure is adapted from established Fischer indole synthesis protocols, particularly those for analogous 2-aroylindoles.[1][2]

Materials:

-

1-(2-benzoylphenyl)ethanone (1) (CAS: 18019-57-3)

-

Phenylhydrazine

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Xylene (anhydrous)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(2-benzoylphenyl)ethanone (1) (1.0 eq) in ethanol (10 mL per 1 g of ketone), add phenylhydrazine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 3-4 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure to obtain the crude phenylhydrazone.

-

To the crude hydrazone, add anhydrous xylene (20 mL per 1 g of starting ketone) and anhydrous zinc chloride (2.5 eq).

-

Heat the mixture to reflux (approx. 140 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting hydrazone is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water (50 mL).

-

Digest the mixture on a water bath for 30 minutes to dissolve the inorganic salts.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (2-(1H-indol-2-yl)phenyl)(phenyl)methanone (2) as a solid.

Step 2: Synthesis of this compound (3)

This procedure follows standard protocols for the reduction of ketones using sodium borohydride.[3][4][5][6]

Materials:

-

(2-(1H-indol-2-yl)phenyl)(phenyl)methanone (2)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the ketone intermediate (2) (1.0 eq) in methanol (20 mL per 1 g of ketone) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (10 mL) at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield This compound (3) as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Catalyst / Reductant | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Fischer Indole Synthesis | 1-(2-benzoylphenyl)ethanone, Phenylhydrazine | ZnCl₂ | Xylene | 140 | 4-6 | 45-55* |

| 2 | Ketone Reduction | (2-(1H-indol-2-yl)phenyl)(phenyl)methanone | NaBH₄ | Methanol | 0 to RT | 2-3 | >90** |

*Yield estimated based on the synthesis of the analogous --INVALID-LINK--methanone.[1] **Yield estimated based on typical NaBH₄ reductions of aromatic ketones.

Table 2: Expected Analytical and Spectroscopic Data

| Compound | Formula | MW ( g/mol ) | Appearance | Expected ¹H NMR (δ, ppm in CDCl₃) | Expected ¹³C NMR (δ, ppm in CDCl₃) | Expected IR (cm⁻¹) |

| Ketone (2) | C₂₁H₁₅NO | 297.35 | Yellow Solid | 8.5-9.0 (br s, 1H, NH), 7.0-8.0 (m, 14H, Ar-H), 6.8 (s, 1H, indole C3-H) | 195-198 (C=O), 110-140 (Ar-C), 101 (indole C3) | 3300-3400 (N-H), 1650-1670 (C=O), 1600 (C=C) |

| Alcohol (3) | C₂₁H₁₇NO | 299.37 | White/Off-white Solid | 8.2-8.7 (br s, 1H, NH), 7.0-7.8 (m, 14H, Ar-H), 6.5 (s, 1H, indole C3-H), 6.0 (s, 1H, CH-OH), 2.5-3.0 (br s, 1H, OH) | 110-145 (Ar-C), 100 (indole C3), 75-78 (CH-OH) | 3200-3600 (O-H, N-H), 3050 (Ar C-H), 1600 (C=C) |

Note: NMR chemical shifts are predictions based on the analysis of structurally similar compounds. Actual values may vary.

Workflow and Pathway Visualization

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis pathway.

Logical Relationship Diagram

Caption: Logical flow of the synthetic process.

References